Glyceryl tribenzoate

Vue d'ensemble

Description

Il se présente sous la forme d’un solide cristallin et est principalement utilisé comme plastifiant dans diverses applications industrielles . Ce composé est reconnu pour son excellente compatibilité avec de nombreux polymères et sa capacité à améliorer la flexibilité et la durabilité des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le tribenzoate de glycérol est synthétisé par estérification du glycérol avec l’acide benzoïque. La réaction implique généralement le chauffage du glycérol et de l’acide benzoïque en présence d’un catalyseur alcalin et d’un déshydratant. Le processus comprend un chauffage à reflux pour la distribution de l’eau, suivi d’une estérification par déshydratation . Les conditions réactionnelles sont soigneusement contrôlées pour minimiser les réactions secondaires telles que la polymérisation du glycérol et la déshydratation en acroléine.

Méthodes de production industrielle : Dans les milieux industriels, la production du tribenzoate de glycérol implique des procédés d’estérification similaires. Le mélange réactionnel est soumis à un chauffage et à un reflux, et le produit obtenu est purifié par distillation moléculaire pour obtenir du tribenzoate de glycérol de haute qualité . Cette méthode garantit un produit stable et homogène adapté à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : Le tribenzoate de glycérol subit plusieurs types de réactions chimiques, notamment :

Estérification : La principale réaction pour sa synthèse.

Hydrolyse : Rupture des liaisons esters pour produire du glycérol et de l’acide benzoïque.

Oxydation et réduction : Bien que moins courantes, ces réactions peuvent se produire dans des conditions spécifiques.

Réactifs et conditions communs :

Estérification : Acide benzoïque, catalyseurs alcalins (par exemple, l’hydroxyde de sodium) et déshydratants.

Hydrolyse : Conditions acides ou basiques pour faciliter la rupture des liaisons esters.

Principaux produits formés :

Estérification : Tribenzoate de glycérol.

Hydrolyse : Glycérol et acide benzoïque.

4. Applications de la recherche scientifique

Le tribenzoate de glycérol a une large gamme d’applications dans la recherche scientifique et l’industrie :

Applications De Recherche Scientifique

Food Industry

Flavoring Agent

Glyceryl tribenzoate is recognized as a safe flavoring ingredient by the U.S. Food and Drug Administration (FDA). It is utilized in food products and packaging due to its flavor-enhancing properties. GTB's approval as a Generally Recognized As Safe (GRAS) substance allows its incorporation into various food items without posing health risks to consumers .

Food Packaging

GTB's ability to act as a plasticizer enhances the flexibility and durability of food packaging materials. Its integration into poly(lactic acid) (PLA) films improves mechanical properties, making them more suitable for food preservation .

Pharmaceutical Applications

Immunomodulatory Effects

Recent studies have identified GTB's potential in treating autoimmune diseases, particularly multiple sclerosis (MS). Research indicates that oral administration of GTB can suppress the clinical symptoms of experimental allergic encephalomyelitis (EAE), an animal model for MS. The compound has been shown to upregulate regulatory T cells and inhibit encephalitogenic T cell generation, thereby ameliorating disease progression .

Case Study: EAE in Mice

A study demonstrated that administering GTB at a dose of 50 mg/kg body weight significantly reduced the severity of EAE symptoms in mice. The results are summarized in the following table:

| Treatment | Incidence | Mean Peak Clinical Score | Suppression of EAE (%) |

|---|---|---|---|

| No treatment | 6/6 | 3.5 | 0 |

| This compound (50 mg/kg) | 2/6 | 1.5 | 57 |

| Vehicle (100 μl/mouse/d) | 6/6 | 3.66 | 0 |

This data indicates that GTB not only reduces the incidence of EAE but also lowers the peak clinical scores significantly compared to untreated controls .

Neuroprotective Properties

GTB has been explored for its neuroprotective effects, particularly in neurodegenerative conditions like Parkinson's disease and Alzheimer's disease. The compound's ability to modulate immune responses suggests it could play a role in protecting neuronal integrity by reducing inflammation within the central nervous system .

Material Science

Plasticizer for Biopolymers

In material science, GTB serves as an effective plasticizer for biopolymers such as PLA, enhancing their mechanical properties and thermal stability. This application is crucial for developing sustainable materials that can be used in various industrial applications, including biodegradable packaging solutions .

Mécanisme D'action

Le mécanisme d’action du tribenzoate de glycérol implique son rôle de plastifiant, où il interagit avec les chaînes polymères pour augmenter leur flexibilité et réduire leur fragilité. Dans les systèmes biologiques, il a été démontré qu’il régularise les cellules T régulatrices à la hausse et qu’il supprime les réponses auto-immunes, de manière similaire aux effets de la cannelle et de son métabolite, le benzoate de sodium . Les cibles moléculaires et les voies exactes sont encore à l’étude, mais ses propriétés anti-inflammatoires sont bien documentées.

Comparaison Avec Des Composés Similaires

Le tribenzoate de glycérol est souvent comparé à d’autres plastifiants tels que :

Phtalate de dicyclohexyle : Effets plastifiant similaires sur les résines vinyliques et acryliques.

Benzoate de sodium : Partage des propriétés anti-inflammatoires et est utilisé dans la recherche sur la neurodégénérescence.

Unicité : Le tribenzoate de glycérol se distingue par son excellente compatibilité avec une large gamme de polymères et son double rôle dans les applications industrielles et biologiques. Sa capacité à agir comme substitut de la cannelle dans certaines applications médicales met en évidence sa polyvalence .

Composés similaires :

- Phtalate de dicyclohexyle

- Benzoate de sodium

- Tribenzoïne

Les propriétés uniques du tribenzoate de glycérol et sa large gamme d’applications en font un composé précieux dans les milieux de recherche scientifique et industrielle.

Activité Biologique

Glyceryl tribenzoate (GTB) is an ester derived from glycerin and benzoic acid, recognized primarily for its applications as a food additive and flavoring agent. Recent research has illuminated its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of GTB.

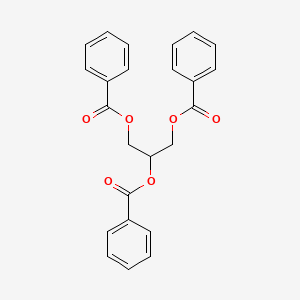

GTB is chemically classified as a benzoic acid ester with the formula . Its structure allows it to interact with biological systems effectively, particularly in modulating inflammatory responses and neurodegenerative processes.

- Anti-inflammatory Activity : GTB has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-1β in macrophages and astrocytes. Studies indicate that GTB can significantly reduce nitrite levels in LPS-stimulated RAW 264.7 cells, suggesting its role in suppressing inflammation at multiple cellular levels .

- Neuroprotective Effects : Research indicates that GTB may protect against neurodegenerative diseases by reducing glial activation and promoting synaptic health. In models of traumatic brain injury (TBI), GTB administration resulted in decreased lesion volumes and improved cognitive functions .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Neuroprotection in Traumatic Brain Injury

A study conducted on mice subjected to controlled cortical impact (CCI) demonstrated that oral administration of GTB significantly reduced astroglial and microglial activation. The treatment not only decreased the lesion volume but also restored synapse maturation, indicating a protective effect on cognitive functions post-injury .

Case Study 2: Inhibition of Autoimmune Responses

In experiments involving experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, GTB was found to inhibit Th17 cell proliferation, which is crucial for the pathogenesis of autoimmune diseases. This suggests that GTB could have therapeutic implications for managing autoimmune conditions .

Research Findings

Recent investigations into GTB's pharmacological properties have highlighted its potential as a safe therapeutic agent. The Federal Emergency Management Agency (FEMA) recognizes GTB as a flavoring agent with self-limiting properties, indicating its safety profile for human consumption . Furthermore, studies have shown that GTB can be synthesized easily in laboratory settings, making it readily available for research and application.

Propriétés

IUPAC Name |

2,3-dibenzoyloxypropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O6/c25-22(18-10-4-1-5-11-18)28-16-21(30-24(27)20-14-8-3-9-15-20)17-29-23(26)19-12-6-2-7-13-19/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZCTWCPHWUPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862290 | |

| Record name | Glycerol tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Solid, white crystalline solid with little or no odour | |

| Record name | 1,2,3-Propanetriol, 1,2,3-tribenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol tribenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glyceryl tribenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly, insoluble in water; some solubility in organic solvents, slightly soluble at room temperature (in ethanol) | |

| Record name | Glycerol tribenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glyceryl tribenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

614-33-5 | |

| Record name | Glyceryl tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol Tribenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glyceryl tribenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, 1,2,3-tribenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENZOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LZY0X529Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol tribenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | Glycerol tribenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.